2-(Cyclopropylmethoxy)ethyl methanesulfonate
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Overview
Description
2-(Cyclopropylmethoxy)ethyl methanesulfonate is an organic compound with the molecular formula C7H14O4S and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclopropylmethoxy group attached to an ethyl methanesulfonate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)ethyl methanesulfonate typically involves the reaction of cyclopropylmethanol with ethyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles such as amines or thiols. The reactions are typically carried out at moderate temperatures.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a corresponding amine derivative.
Hydrolysis: The major products are cyclopropylmethanol and methanesulfonic acid.
Scientific Research Applications
2-(Cyclopropylmethoxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)ethyl methanesulfonate involves the cleavage of the methanesulfonate group, which can react with nucleophiles in the cellular environment. This reaction can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s reactivity with nucleophiles makes it a useful tool in studying biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: Similar in structure but lacks the cyclopropylmethoxy group.
Methyl methanesulfonate: Another related compound with a simpler structure.
Cyclopropylmethanol: Shares the cyclopropylmethoxy group but lacks the methanesulfonate moiety.
Uniqueness
2-(Cyclopropylmethoxy)ethyl methanesulfonate is unique due to the presence of both the cyclopropylmethoxy and methanesulfonate groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-12(8,9)11-5-4-10-6-7-2-3-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDDUHIGQQYFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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